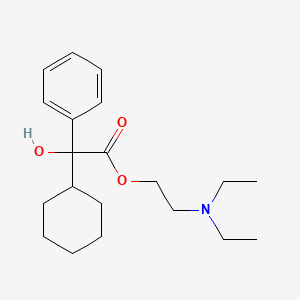![molecular formula C25H23ClN2O2 B11627555 2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11627555.png)
2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オンは、キナゾリン-4(3H)-オン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性を示すことが知られており、しばしば潜在的な治療用途について研究されています。
合成方法
合成経路と反応条件
2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オンの合成には、通常、多段階の有機反応が関与します。一般的な方法の1つには、4-クロロアニリンとアントラニル酸を縮合させてキナゾリン-4(3H)-オン骨格を形成することが含まれます。続いて、塩基性条件下でキナゾリン-4(3H)-オンを4-(2-メチルフェノキシ)ブチルブロミドでアルキル化することにより、最終生成物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、高収率と高純度を確保するために、連続フロー反応器と自動システムの使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Methylphenoxybutyl Side Chain: This step involves the alkylation of the quinazolinone intermediate with a 2-methylphenoxybutyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
反応の種類
2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: パラジウム触媒の存在下で水素ガスを用いることで還元することができます。
置換: 特にクロロ基でハロゲン置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウムを用いた水素ガス。
置換: メタノール中のナトリウムメトキシドなどの求核剤。
主な生成物
酸化: 追加の酸素官能基を持つキナゾリン-4(3H)-オン誘導体の生成。
還元: 還元されたキナゾリン-4(3H)-オン誘導体の生成。
置換: メトキシ置換誘導体の生成。
科学研究への応用
2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オンは、さまざまな科学研究に応用されています。
化学: より複雑な分子の合成における前駆体として使用される。
生物学: 酵素阻害剤としての可能性について調査されている。
医学: 抗癌剤と抗炎症剤としての可能性について研究されている。
産業: 特定の特性を持つ新素材の開発に利用されている。
科学的研究の応用
2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オンの作用機序は、特定の分子標的との相互作用に関与しています。これは、特定の酵素の活性部位に結合してその活性を阻害することが知られています。この阻害は、癌細胞の増殖抑制や炎症の軽減など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オン
- 2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オン誘導体
- その他のキナゾリン-4(3H)-オン誘導体
独自性
2-(4-クロロフェニル)-3-[4-(2-メチルフェノキシ)ブチル]キナゾリン-4(3H)-オンを他の類似化合物と差別化するものは、その独特の置換パターンです。このパターンにより、独自の生物活性と化学反応性が付与されます。これは、研究や潜在的な治療用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one: This compound is unique due to its specific functional groups and structure.
2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-quinazolin-4-one: A similar compound with slight structural differences, which may result in different chemical and biological properties.
2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-2-one: Another related compound with variations in the quinazolinone core.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C25H23ClN2O2 |
|---|---|
分子量 |
418.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-18-8-2-5-11-23(18)30-17-7-6-16-28-24(19-12-14-20(26)15-13-19)27-22-10-4-3-9-21(22)25(28)29/h2-5,8-15H,6-7,16-17H2,1H3 |
InChIキー |
FPSYSCCTRZHARZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11627483.png)
![2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11627494.png)
![methyl 2-{3-hydroxy-2-oxo-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627510.png)
![(2Z)-N-(4-bromophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11627524.png)
![2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11627528.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide](/img/structure/B11627532.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627543.png)
![2-(3-Nitrophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627545.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627548.png)
![Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11627549.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627558.png)

![4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11627570.png)
